1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one
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Overview
Description
The compound “1-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one” appears to contain several functional groups including an aziridine ring, a phenyl ring, and a piperidinone ring. Aziridines are three-membered cyclic compounds where one of the vertices of the ring is a nitrogen atom . The phenyl group is a functional group that consists of six carbon atoms bonded in a hexagonal planar ring . Piperidinone is a six-membered ring with five carbon atoms, one nitrogen atom, and a carbonyl group attached to one of the carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific reactions used. Aziridines, for example, can be synthesized through several methods, including the reaction of an amino group with a suitable leaving group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The aziridine ring is a three-membered ring, which introduces strain into the molecule. The phenyl and piperidinone rings are larger and less strained .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present. Aziridines, for example, can undergo ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the polar carbonyl group in the piperidinone ring could increase the compound’s solubility in polar solvents .Properties
IUPAC Name |
1-[3-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c21-18-6-1-2-9-20(18)15-4-3-5-17(10-15)22-13-16-12-19(16)11-14-7-8-14/h3-5,10,14,16H,1-2,6-9,11-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWKUNRGKXAUHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC(=CC=C2)OCC3CN3CC4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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